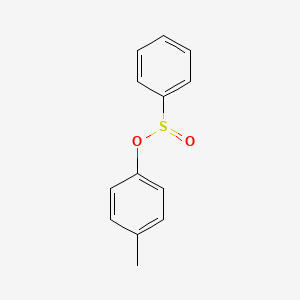

P-Tolyl benzenesulfinate

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis

Organosulfur compounds are integral to modern organic synthesis, owing to their diverse reactivity and presence in numerous biologically active molecules and materials. britannica.comnumberanalytics.com The sulfur atom can exist in various oxidation states, allowing for a wide range of chemical transformations. fiveable.me These compounds are not merely synthetic curiosities; they are found in essential amino acids, enzymes, and vitamins, highlighting their biological relevance. britannica.comfiveable.me In the realm of synthetic chemistry, organosulfur compounds like thiols, sulfides, sulfoxides, and sulfones serve as versatile building blocks for constructing complex molecular architectures. numberanalytics.combritannica.com They participate in a multitude of reactions, including nucleophilic substitutions, oxidations, and as directing groups in C-H functionalization, making them indispensable tools for the synthetic chemist. fiveable.me

Historical Context and Evolution of Arenesulfinate Research

The study of arenes, or aromatic hydrocarbons, began with the discovery of benzene (B151609) in 1825. numberanalytics.com The subsequent development of reactions to functionalize these rings paved the way for the synthesis of a vast number of derivatives, including arenesulfinates. Initially, research into arenesulfinates focused on their basic synthesis and characterization. However, the discovery of their utility in various chemical reactions has led to a resurgence of interest. The development of transition metal-catalyzed cross-coupling reactions, in particular, has significantly expanded the synthetic applications of arenesulfinates, transforming them from simple intermediates into powerful reagents for carbon-sulfur and carbon-carbon bond formation.

Current Research Landscape and Future Trajectories in P-Tolyl Benzenesulfinate (B1229208) Chemistry

Current research on p-tolyl benzenesulfinate and related arenesulfinates is vibrant and multifaceted. A major focus is on the development of novel, more efficient, and environmentally benign synthetic methods. This includes the exploration of new catalytic systems and reaction conditions. Furthermore, the application of p-tolyl benzenesulfinate in the synthesis of complex, high-value molecules, such as pharmaceuticals and advanced materials, is an area of active investigation. taylorandfrancis.com Future research is expected to delve deeper into the mechanistic intricacies of reactions involving p-tolyl benzenesulfinate, leading to even more sophisticated and selective synthetic methodologies. The development of asymmetric transformations using chiral arenesulfinates is also a promising avenue for future exploration.

Structure

3D Structure

Properties

CAS No. |

60270-05-5 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

(4-methylphenyl) benzenesulfinate |

InChI |

InChI=1S/C13H12O2S/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

YGXMNNJWDHRTFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for P Tolyl Benzenesulfinate and Analogous Sulfinates

Classical and Established Synthetic Pathways

Traditional methods for synthesizing sulfinates have been refined over decades and remain relevant in many laboratory and industrial settings. These approaches often rely on the manipulation of sulfonyl precursors or the use of organometallic reagents.

Reduction-Based Syntheses of p-Toluenesulfinate Precursors

A common and well-established route to p-toluenesulfinate, a key precursor, involves the reduction of p-toluenesulfonyl chloride. This transformation can be achieved using various reducing agents. For instance, reduction with zinc dust in the presence of sodium carbonate in water is a conventional method to produce sodium p-toluenesulfinate hydrate. nih.gov Other reducing agents such as sodium sulfite (B76179), sodium sulfide, and sodium arsenite have also been employed. orgsyn.org A patent describes a method for reducing p-toluenesulfonyl chloride to p-toluenesulfinate using sodium sulfite as the reducing agent in an aqueous solution with an inorganic base. google.com Another patented process details the reduction of p-toluenesulfonyl chloride to p-toluenesulfinate using ammonium (B1175870) sulfite and sodium hydroxide (B78521) in water. patsnap.com

These reduction methods provide the corresponding sulfinate salt, which is a versatile intermediate for the synthesis of p-tolyl benzenesulfinate (B1229208) and other sulfinate derivatives. The choice of reducing agent can be influenced by factors such as cost, availability, and reaction conditions.

Formation via Organometallic Reagent Intermediates (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, offer a powerful tool for the formation of carbon-sulfur bonds and the synthesis of sulfinates. The reaction of an organometallic reagent with sulfur dioxide or a sulfur dioxide surrogate is a key step in these syntheses. organic-chemistry.org For example, the addition of Grignard reagents or organolithium reagents to the SO2 surrogate DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) generates a variety of metal sulfinates. organic-chemistry.org These can then be trapped in situ with electrophiles.

A one-pot, three-component synthesis of sulfoxides has been developed where a sulfoxide (B87167) reagent reacts with a Grignard reagent to form a sulfenate anion. nih.gov This intermediate can then be trapped with a carbon electrophile to yield the desired sulfoxide. nih.gov This methodology has been shown to be effective with a broad range of Grignard reagents, including those with electron-withdrawing groups and halogens. nih.gov Furthermore, a transition-metal-free desulfinative cross-coupling reaction of heteroaryl sulfinates with Grignard reagents has been reported, providing a route to heterobiaryl products. cas.cn

Advanced and Modern Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of sulfinates. These modern strategies often involve novel catalytic systems and reaction conditions.

Sulfinate Esterification Routes

The direct esterification of sulfinic acids or their salts with alcohols is a primary modern approach to sulfinate esters. While traditional methods for preparing sulfinate esters often involve the nucleophilic substitution of sulfinyl chlorides with alcohols, which can have drawbacks like harsh conditions and low yields, newer methods aim to overcome these limitations. acs.org

Recent advancements include the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the esterification of sulfinic acids with alcohols. rsc.orgthieme-connect.de Another approach involves the activation of p-toluenesulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an alcohol to produce the corresponding sulfinate ester in high yield. organic-chemistry.org Lanthanide(III) triflates have also been shown to catalyze the reaction of sulfinic acids with alcohols. organic-chemistry.org

The synthesis of specific, diastereomerically pure sulfinate esters, such as (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate, has been a focus of research. thieme-connect.deresearchgate.net While the classical Phillips method involves the reaction of p-toluenesulfinic acid with thionyl chloride followed by esterification with (–)-menthol, this often results in a mixture of diastereomers. thieme-connect.de Improved procedures, such as the one developed by Solladié, allow for more efficient access to the desired diastereomer on a larger scale. thieme-connect.de

Exploration of Sulfinate Anion Reactivity in Synthesis

The sulfinate anion is a versatile nucleophile that can react at either the sulfur or oxygen atom, leading to different product classes. Understanding and controlling this reactivity is key to developing selective synthetic methods. While O-attack leads to sulfinate esters, S-attack results in the formation of sulfones. researchgate.net

Recent studies have revisited the mechanism of the reaction between alcohols and sodium arenesulfinates, challenging the previously held belief that the reaction proceeds exclusively through O-attack of the sulfinate anion on a carbocation intermediate. researchgate.net Thiosulfonates have been explored as stable and non-toxic alternatives to metal sulfinates for generating sulfinate anions. acs.orgnih.govacs.org These thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization, react to form sulfinate anions that can then be used in the synthesis of sulfones and sulfonamides. acs.orgnih.govacs.org

The reactivity of sulfinate anions has also been exploited in transition-metal-free C-S bond formation reactions. For instance, a broad range of sodium sulfinates react with o-silyl aryl triflates, which serve as aryne precursors, to produce structurally diverse sulfones under mild conditions. organic-chemistry.org

Metal-Free and Electrocatalytic Approaches for Sulfinate Generation

A growing trend in organic synthesis is the development of metal-free and electrocatalytic methods, which offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products.

Metal-free approaches to sulfinate synthesis have been reported. For example, a base-promoted, metal-free synthesis of sulfinates from N-sulfonylhydrazones has been developed. thieme-connect.com This method is advantageous due to its use of readily available starting materials and broad substrate scope. thieme-connect.com Additionally, metal-free procedures for the synthesis of (E)-vinyl sulfones have been achieved through the coupling of β-nitrostyrenes with sodium sulfinates under microwave irradiation. tandfonline.com Another metal-free method involves the tandem cross-decarboxylative/coupling reaction of sodium sulfinates and cinnamic acids. rsc.org

Electrocatalysis has emerged as a powerful tool for the synthesis of sulfinates and their derivatives. A nickel-electrocatalytic protocol has been developed for the synthesis of aryl sulfinates from aryl iodides and bromides using sulfur dioxide. d-nb.info This method is scalable and exhibits broad functional group tolerance. d-nb.info Furthermore, an electrochemical oxidative esterification of thiols with alcohols, catalyzed by nickel(II), has been reported for the synthesis of sulfinate esters in an undivided cell. acs.org Electrocatalytic methods have also been employed for the synthesis of sulfonamides from sodium sulfinates and amines, mediated by ammonium iodide as a redox catalyst. acs.org

Table of Research Findings on Sulfinate Synthesis

| Synthetic Approach | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Classical/Established | |||

| Reduction of p-toluenesulfonyl chloride | Zinc dust, sodium carbonate, water | Sodium p-toluenesulfinate | nih.gov |

| Reduction of p-toluenesulfonyl chloride | Sodium sulfite, inorganic base, water | p-Toluenesulfinate | google.com |

| Grignard Reaction | Grignard reagents, DABSO (SO2 surrogate) | Metal sulfinates | organic-chemistry.org |

| One-pot, three-component synthesis | Sulfoxide reagent, Grignard reagent, carbon electrophile | Sulfoxides | nih.gov |

| Advanced/Modern | |||

| Sulfinate Esterification | Sulfinic acid, alcohol, DCC | Sulfinate ester | rsc.orgthieme-connect.de |

| Sulfinate Esterification | p-Toluenesulfinic acid, CDI, alcohol | Sulfinate ester | organic-chemistry.org |

| Sulfinate Anion Generation | Thiosulfonates | Sulfinate anions | acs.orgnih.govacs.org |

| Metal-Free Synthesis | N-sulfonylhydrazones, base | Sulfinates | thieme-connect.com |

| Metal-Free Synthesis | β-nitrostyrenes, sodium sulfinates, microwave | (E)-vinyl sulfones | tandfonline.com |

| Electrocatalytic Synthesis | Aryl halides, SO2, Nickel catalyst | Aryl sulfinates | d-nb.info |

Stereoselective Synthesis of Chiral P-Tolyl Sulfinyl Building Blocks

The synthesis of enantiomerically pure or enriched sulfinyl compounds is of paramount importance in asymmetric synthesis, where they serve as potent chiral auxiliaries, ligands, and catalysts. acs.orgnih.gov Chiral p-tolyl sulfinyl building blocks, in particular, are versatile intermediates. The stereoselectivity in their synthesis is typically achieved through two main strategies: diastereoselective synthesis using a chiral auxiliary, followed by separation of the diastereomers, or direct enantioselective synthesis using a chiral catalyst.

A foundational and extensively utilized method for preparing chiral sulfinates is the Andersen synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol. acs.org The most classic example is the reaction of p-toluenesulfinyl chloride with (−)-menthol. This reaction produces a mixture of diastereomeric menthyl p-toluenesulfinates. Due to their different physical properties, the diastereomers can be separated by fractional crystallization. The less soluble diastereomer, (–)-(S)-menthyl p-toluenesulfinate, crystallizes from the solution, allowing for its isolation in high diastereomeric purity. nih.gov This building block is a cornerstone in asymmetric synthesis, as the sulfinyl group can be transferred with inversion of configuration at the sulfur atom by reaction with organometallic reagents to produce a wide range of chiral sulfoxides.

The success of the Andersen method has prompted the use of various other chiral alcohols as auxiliaries to control the stereochemical outcome. acs.org Diacetone-D-glucose (DAG), a readily available sugar derivative, has been identified as a particularly effective chiral auxiliary. nih.gov The reaction of p-toluenesulfinyl chloride with diacetone-D-glucose can be optimized to favor the formation of one diastereomer. Research has shown that the choice of base can significantly influence the diastereomeric ratio of the resulting sulfinate esters. scispace.com This "base effect" demonstrates that even achiral reagents can play a crucial role in directing the stereochemical course of the reaction. scispace.com

Another approach to chiral sulfinates is the diastereoselective oxidation of prochiral sulfenates. nih.gov In this method, a sulfenate ester is first formed from a sulfenyl chloride and a chiral alcohol. Subsequent oxidation of the sulfur atom creates the chiral sulfinyl center. The stereochemical preference of the oxidation is directed by the existing stereocenter in the alcohol moiety. For example, the oxidation of menthyl benzenesulfenates has been studied with various oxidizing agents, achieving moderate to good diastereoselectivity (up to 76% de). nih.gov

More contemporary methods focus on the direct enantioselective synthesis, bypassing the need for diastereomer separation. Organocatalysis has emerged as a powerful tool for this purpose. One such method involves the asymmetric condensation of prochiral sulfinates and alcohols catalyzed by a pentanidium organocatalyst. nih.gov This approach allows for the stereoselective coupling of a wide range of sulfinates and bioactive alcohols. nih.gov Similarly, quinine (B1679958) has been used as a catalyst for the enantioselective sulfinylation of alcohols with sodium sulfinates. rsc.org These catalytic enantioselective methods represent a more atom-economical and efficient route to chiral sulfinyl building blocks. nih.govrsc.org

A one-step synthesis of chiral aromatic sulfinate esters from aromatic disulfides using lead tetraacetate in the presence of a chiral alcohol has also been reported, showing good yields and high diastereoselectivity.

The following tables summarize key findings in the stereoselective synthesis of these important building blocks.

Table 1: Diastereoselective Synthesis of Menthyl p-Toluenesulfinates

| Reactants | Chiral Auxiliary | Key Reagent/Conditions | Product | Diastereomeric Excess (de) / Outcome | Yield | Ref. |

|---|---|---|---|---|---|---|

| p-Toluenesulfinyl chloride | (-)-Menthol | Pyridine | (–)-(S)-Menthyl p-toluenesulfinate | High (via crystallization) | Not specified | nih.gov |

| Di-p-tolyl disulfide | (-)-Menthol | Lead tetraacetate | Menthyl p-toluenesulfinate | High | Good to Excellent |

Table 2: Enantioselective Synthesis of Chiral Sulfinate Esters

| Sulfinyl Source | Alcohol | Catalyst/Reagent | Product Class | Enantiomeric Excess (ee) | Yield | Ref. |

|---|---|---|---|---|---|---|

| Racemic tert-butanesulfinyl chloride | Benzyl alcohol | N-methyl imidazole-containing octapeptide | Benzyl tert-butanesulfinate | 80% | 99% | nih.gov |

| Potassium sulfinates | Various alcohols | Pentanidium (PN) / Ethyl chloroformate | Chiral sulfinate esters | Not specified | Not specified | rsc.org |

| Sodium sulfinates | Various alcohols | Quinine | Chiral sulfinate esters | Not specified | Not specified | rsc.org |

Mechanistic Investigations of P Tolyl Benzenesulfinate Transformations

Elucidation of Fundamental Reaction Pathways and Key Intermediates

The reactivity of p-tolyl benzenesulfinate (B1229208) is governed by its ability to participate in various fundamental processes, including oxidative addition, reductive elimination, and both nucleophilic and radical pathways. Understanding these core mechanisms is essential for controlling and predicting the outcomes of its reactions.

Mechanistic Analyses of Oxidative Addition Processes

Oxidative addition is a fundamental step in many catalytic cycles involving p-tolyl benzenesulfinate, particularly in transition metal-catalyzed cross-coupling reactions. In these processes, a low-valent metal center inserts into a chemical bond, increasing its oxidation state.

In copper-catalyzed reactions, such as the sulfonylative Suzuki-Miyaura reaction, the oxidative addition of copper(I) into a carbon-halogen bond leads to a high-energy copper(III) intermediate. rsc.org The activation barriers for this step are significant, and the process is influenced by the electronic properties of the ligands on the copper center. rsc.orgrsc.org The formation of a stabilizing cation-π complex between the copper(I) sulfinate species and the aryl iodide has been proposed as a key feature preceding the oxidative addition itself. rsc.org

| Catalyst System | Key Features of Oxidative Addition | Reference |

| Palladium | Pd(0) adds to an aryl halide. The resulting Pd(II) oxidative addition complex can be the resting state. Not typically the rate-limiting step. | nih.govacs.org |

| Copper | Cu(I) adds to an aryl halide, forming an unstable Cu(III) species. High activation barrier. Preceded by cation-π complex formation. | rsc.org |

Studies on Reductive Elimination Mechanisms Involving Sulfinate Species

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles. It involves the formation of a new bond between two ligands on the metal center, which is subsequently eliminated from the metal, reducing the metal's oxidation state.

In the context of sulfone synthesis, reductive elimination from a metal-sulfinate complex is the critical bond-forming event. In Ni/photoredox dual catalysis, a Ni(III) intermediate undergoes reductive elimination to form the desired sulfone product. nih.gov However, this step is in competition with a reversible radical dissociation, and the balance between these pathways influences product selectivity. nih.gov Density Functional Theory (DFT) calculations have been used to estimate the energy barriers for these competing processes, showing that the barrier for reductive elimination can be influenced by the electronic nature of the aryl groups involved. nih.gov

For copper-catalyzed systems, reductive elimination from the transient Cu(III) species is expected to be rapid due to the intermediate's instability. rsc.org Computational studies have explored the energetics of this step, comparing the direct reductive elimination from an O-bound Cu(III) sulfinate with a pathway involving rearrangement to a more stable S-bound sulfinate prior to elimination. The latter pathway, involving rearrangement followed by reductive elimination, is considered more thermodynamically favorable. rsc.org

| Metal Center | Intermediate | Key Features of Reductive Elimination | Reference |

| Nickel | Ni(III) | Competes with reversible radical dissociation. The barrier height determines product selectivity (sulfone vs. sulfide). | nih.gov |

| Copper | Cu(III) | Occurs rapidly. Rearrangement from an O-bound to an S-bound sulfinate intermediate is thought to precede elimination for a more favorable pathway. | rsc.org |

Investigation of Sulfinate Anion Participation in Nucleophilic and Radical Processes

The sulfinate anion (RSO₂⁻), derived from salts like sodium p-toluenesulfinate, is an ambident nucleophile that can also serve as a precursor to sulfonyl radicals. This dual reactivity makes it a versatile participant in a wide range of chemical transformations. rsc.org

Nucleophilic Reactivity: As a nucleophile, the sulfinate anion can attack electrophilic centers to form new S-C, S-N, or S-S bonds. rsc.org For instance, in the synthesis of sulfonamides, the sulfinate anion reacts with an electrophilic nitrogen source. rsc.org

Radical Reactivity: Under oxidative conditions, the sulfinate anion can undergo a single-electron transfer (SET) to generate a sulfonyl radical (RSO₂•). This radical species is a key intermediate in many modern synthetic methods. rsc.org

Photocatalysis: In Ni/photoredox dual catalysis, the sulfinate salt is engaged via oxidation by an excited-state photocatalyst to produce a sulfonyl radical, which then enters the nickel catalytic cycle. nih.govsemanticscholar.org Similarly, visible-light photocatalysis can trigger the generation of sulfonyl radicals for addition to alkenes, such as styrenes. uni-regensburg.de

Radical Chain Reactions: The reaction of p-toluenesulfonyl iodide with metal nitronates proceeds through a free-radical chain process involving the p-toluenesulfinate anion. researchgate.net This process is initiated by electron transfer, leading to a radical anion that rapidly eliminates the sulfinate anion. researchgate.net

Tandem Reactions: Sulfonyl radicals generated from sulfinates or their derivatives can initiate tandem reactions, such as the 1,2-thiosulfonylation of alkenes. rhhz.netthieme-connect.com

The ability to switch between nucleophilic and radical pathways by simply changing the reaction conditions (e.g., adding a photocatalyst or an oxidant) underscores the synthetic utility of sulfinate anions.

Conceptual Framework of Umpolung Reactivity in P-Tolyl Sulfinate Chemistry

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that involves reversing the normal polarity of a functional group. Alkyl and aryl sulfinates, which typically act as electrophiles at the sulfur atom, can be induced to behave as formal nucleophiles, demonstrating umpolung reactivity. walisongo.ac.idresearchgate.net

A clear example of this is the Mannich-type condensation of methyl arylsulfinates with a reagent derived from formaldehyde (B43269) and formamide. researchgate.net In this reaction, the sulfinate ester, traditionally an electrophile, acts as a formal nucleophile to form N-(arylsulfonylmethyl)formamides. walisongo.ac.idresearchgate.net This represents a significant departure from its classical reactivity, where it would typically react with nucleophiles like Grignard reagents. walisongo.ac.id This polarity inversion provides novel synthetic routes to important building blocks like TosMIC (p-Tolylsulfonylmethyl isocyanide) analogs. walisongo.ac.id The Pummerer reaction, where a sulfoxide (B87167) is activated and then attacked by a nucleophile at a position that was originally nucleophilic, can also be considered a form of umpolung. acs.org

This conceptual framework allows chemists to design new synthetic strategies by viewing sulfinates not just as electrophilic sulfinylating agents but also as latent sulfonyl-stabilized carbanion equivalents.

Detailed Mechanistic Studies of Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium, are highly effective catalysts for transformations involving p-tolyl benzenesulfinate. Detailed mechanistic studies have been instrumental in optimizing these reactions and expanding their scope.

Mechanistic Pathways in Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium-catalyzed desulfinative cross-coupling has emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds, using sulfinates as coupling partners with the extrusion of sulfur dioxide (SO₂). Comprehensive mechanistic studies have illuminated the catalytic cycle for the coupling of aryl halides with aryl sulfinate salts. nih.govacs.org

The generally accepted catalytic cycle involves several key steps:

Activation of Precatalyst: The Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate substrates. nih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex, [Ar-Pd(II)-X]. nih.govacs.org

Transmetalation: The sulfinate salt (Ar'SO₂Na) undergoes transmetalation with the Pd(II)-aryl complex. This step displaces the halide and forms a palladium sulfinate intermediate, [Ar-Pd(II)-SO₂Ar']. nih.govacs.org Novel palladium sulfinate complexes have been synthesized and characterized, proving they are competent intermediates in the catalytic reaction. nih.gov

SO₂ Extrusion: The palladium sulfinate intermediate then extrudes a molecule of sulfur dioxide.

Reductive Elimination: The resulting [Ar-Pd(II)-Ar'] species undergoes reductive elimination to form the biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Kinetic studies and NMR monitoring have identified the oxidative addition complex as the resting state of the catalyst when using carbocyclic sulfinates like sodium p-toluenesulfinate. acs.org Furthermore, these studies revealed that the oxidative addition of the aryl bromide is not the turnover-limiting step under typical reaction conditions. acs.org The stability of the intermediate palladium sulfinate complexes can be influenced by the nature of the sulfinate; for example, pyridine-2-sulfinate forms a more stable five-membered palladacycle, which can slow the rate of SO₂ extrusion compared to carbocyclic sulfinates. acs.org

Insights into Copper-Catalyzed Sulfonylative Cross-Coupling Mechanisms

The copper-catalyzed sulfonylative cross-coupling reaction involving sulfinate intermediates, such as those derived from p-tolyl benzenesulfinate, is a key process for forming diaryl sulfones. Mechanistic studies, including experimental and computational investigations, have shed light on the intricate steps of this transformation.

A plausible catalytic cycle often commences with the formation of a Cu(I)-sulfinate intermediate. This can occur through the insertion of sulfur dioxide into a copper(I)-aryl species, which is generated from an arylboronic acid and a Cu(I) source. rsc.org This Cu(I)-sulfinate species is a critical juncture in the reaction pathway. nih.gov Computational studies suggest that the subsequent oxidative addition of an aryl iodide to this copper(I)-bound sulfinate leads to a transient copper(III) sulfinate species. nih.gov The stability of this high-valent copper intermediate is influenced by the ligands coordinated to the copper center. For instance, electron-donating groups on bipyridyl ligands can enhance the yield, suggesting they play a role in stabilizing the key intermediates or facilitating the reductive elimination step. rsc.org

The final step in the catalytic cycle is the reductive elimination from the copper(III) center, which forms the C-S bond of the diaryl sulfone product and regenerates the active Cu(I) catalyst. nih.gov It has been observed that the reaction can proceed through either a Cu(I) or Cu(II) catalyzed pathway, though the Cu(I) route is often considered the primary one. rsc.org The presence of a sulfinate intermediate has been confirmed experimentally by trapping it and by observing its formation using techniques like LCMS and HRMS. nih.gov

Table 1: Effect of Ligand on Copper-Catalyzed Sulfonylative Cross-Coupling

| Ligand | Catalyst | Yield (%) | Reference |

| 4,4'-diMeObpy | Cu(MeCN)₄BF₄ | Enhanced | rsc.org |

| 4,4'-diNO₂bpy | Cu(MeCN)₄BF₄ | Reduced | rsc.org |

| bpy | Cu(OAc)₂ | 16 (HPLC) | nih.gov |

Data illustrates the influence of electronic properties of the bipyridine ligand on the reaction outcome. The reaction was performed with sodium benzenesulfinate and 4-iodotoluene.

Formation of a Cu(I)-sulfinate intermediate.

Oxidative addition of an aryl halide to the Cu(I)-sulfinate, forming a Cu(III) species.

Reductive elimination from the Cu(III) center to yield the diaryl sulfone and regenerate the Cu(I) catalyst.

It is noteworthy that in some systems, a Cu(II) catalyst can be reduced in situ to the active Cu(I) species, or it can participate in its own catalytic cycle. rsc.org The choice of ligand, solvent, and base can significantly impact the efficiency and pathway of the reaction.

Mechanistic Exploration of Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. nih.gov The mechanisms of these reactions, particularly those involving sulfinates, are complex and can vary depending on the specific reaction conditions, ligands, and substrates.

A common feature in many iron-catalyzed cross-couplings is the in situ reduction of an iron(III) precatalyst, such as FeCl₃, to a more reactive low-valent iron species. organic-chemistry.orgbeilstein-journals.org This reduction is often facilitated by a Grignard reagent, which also serves as a coupling partner. organic-chemistry.org Unlike palladium-catalyzed systems that typically initiate with oxidative addition, some iron-catalyzed reactions are proposed to begin with transmetalation. nih.gov

In the context of reactions that could involve p-tolyl benzenesulfinate or similar sulfonyl sources, a plausible pathway involves the formation of an organoiron species. For instance, in the cross-coupling of alkenyl triflates with alkynyl Grignard reagents, it is suggested that FeCl₃ is first reduced. organic-chemistry.org This low-valent iron species can then undergo oxidative addition with the alkenyl electrophile, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the enyne product. organic-chemistry.org

The role of additives is often crucial. For example, lithium bromide has been shown to accelerate iron-catalyzed enyne cross-coupling reactions. organic-chemistry.org In other systems, additives like N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) are key to achieving high efficiency and broad substrate scope. nih.gov These additives can stabilize reactive iron intermediates. nih.gov

While low-valent iron species have long been hypothesized as the active catalysts, recent studies with well-defined iron(II)-ligand complexes suggest that low-valent iron is not always a prerequisite for effective cross-coupling. nih.gov Catalysis can occur through Fe(II)/Fe(III) redox cycles. nih.gov The exact nature of the active catalytic species and the dominant mechanistic pathway remain areas of active investigation, with possibilities including mononuclear iron(I) species or polynuclear iron clusters, depending on the reaction environment. nih.gov

Mechanistic Aspects of Sulfinyl Group Transfer Reactions

Sulfinyl group transfer reactions are fundamental for the synthesis of sulfoxides. When p-tolyl benzenesulfinate acts as the sulfinylating agent, the mechanism can proceed through different pathways depending on the catalyst and reaction partners.

In palladium-catalyzed sulfinylation of organoborons with sulfinate esters, a plausible mechanism involves the oxidative addition of the sulfinate ester to a Pd(0) complex. acs.orgnih.gov This step forms a Pd(II) intermediate. Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the sulfoxide product and regenerates the Pd(0) catalyst. acs.org An alternative pathway could involve transmetalation between a Pd(II) complex and the borate (B1201080), followed by a σ-bond metathesis with the sulfinate ester. acs.org Control experiments have shown that the palladium catalyst is essential for this transformation. acs.org

Table 2: Plausible Mechanistic Pathways in Palladium-Catalyzed Sulfinylation

| Step | Pathway A | Pathway B |

| 1 | Oxidative addition of sulfinate ester to Pd(0) to form Pd(II) complex II . | Transmetalation between Pd(II) complex VI and borate III . |

| 2 | Transmetalation between II and borate III . | σ-bond metathesis of Pd(II) intermediate VII with sulfinate ester. |

| 3 | Reductive elimination to give sulfoxide. | Formation of sulfoxide. |

This table outlines two potential catalytic cycles for the palladium-catalyzed sulfinylation of organoborons with sulfinate esters. acs.org

In other systems, such as electrophilic sulfinylation of aromatic compounds, the mechanism can be different. For instance, using a Lewis acid catalyst like [Bmim]Cl·2AlCl₃, alkyl arenesulfinates can act as electrophiles. mdpi.com The aromatic ring of the sulfinate appears to play a role in stabilizing the intermediate during the transition state. mdpi.com

The formation of sulfoxides can also be achieved through reactions involving thiols. For example, the treatment of thiols with an oxidant in the presence of an amine source can lead to sulfonimidates, which can then be converted to other sulfur-containing compounds. acs.org In the absence of a nitrogen source, oxidation of the thiol can lead to a disulfide, which can be further oxidized to a methyl sulfinate ester. acs.org This sulfinate ester can then act as a precursor for sulfinyl group transfer.

The reactivity in sulfinyl transfer is highly dependent on the nature of the reactants and catalysts. The sulfinyl sulfur can act as an electrophile, as seen in Lewis acid-catalyzed reactions, or the entire sulfinate group can be transferred via an organometallic intermediate in transition-metal-catalyzed processes.

Advanced Spectroscopic and Structural Elucidation of P Tolyl Benzenesulfinate Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of p-tolyl benzenesulfinate (B1229208) derivatives in both solution and the solid state.

In situ NMR for Reaction Monitoring and Intermediate Identification

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics and the identification of transient intermediates. The use of micro-flow cells integrated with NMR spectrometers has proven effective in studying reaction mechanisms. beilstein-journals.org For instance, in reactions involving sulfinate esters, in situ NMR can track the conversion of reactants to products and help in the detection of short-lived species that are crucial for elucidating the reaction pathway. beilstein-journals.orgnih.govmdpi.com Techniques like Chemical Equilibrium and Exchange Spectroscopy (EXSY) NMR have been employed to study the dynamic equilibrium of reaction intermediates, although its application is often limited to more stable species. nih.gov

Comprehensive ¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of p-tolyl benzenesulfinate and its derivatives. rsc.orgrsc.org The chemical shifts (δ), reported in parts per million (ppm), provide detailed information about the electronic environment of each nucleus. rsc.orgresearchgate.net

In the ¹H NMR spectrum of related p-tolyl compounds, the aromatic protons typically appear as multiplets in the range of δ 7.1-7.8 ppm. rsc.orgresearchgate.net The methyl group protons of the p-tolyl moiety characteristically resonate as a singlet around δ 2.3-2.4 ppm. rsc.orgrsc.org

The ¹³C NMR spectra offer further structural validation. The carbon atoms of the aromatic rings resonate in the downfield region, typically between δ 125 and 145 ppm. rsc.orgrsc.org The methyl carbon of the p-tolyl group is observed at approximately δ 21 ppm. rsc.orgrsc.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning proton and carbon signals unequivocally by identifying direct and long-range H-C correlations. researchgate.netox.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for p-Tolyl Derivatives Note: Data is for related p-tolyl compounds and serves as a general reference.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.1 - 7.8 (multiplet) | 125 - 145 |

Solid-State NMR Spectroscopy for Molecular Conformation and Crystal Packing Analysis

Solid-state NMR (ssNMR) spectroscopy provides critical information about the molecular conformation and packing in the crystalline state. researchgate.netnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.netmdpi.com By analyzing the chemical shifts and through-space dipolar couplings, ssNMR can distinguish between different polymorphs and identify the number of crystallographically independent molecules in the unit cell. researchgate.netnih.gov Furthermore, ssNMR can be used to study dynamic processes in the solid state, such as the motion of molecular fragments. mdpi.com The combination of ssNMR with quantum-chemical calculations allows for the detailed assignment of signals and provides insights into intermolecular interactions that dictate the crystal packing. nih.govmdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

Table 2: Crystallographic Data for a Representative Aryl Sulfonate Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

Powder X-ray Diffraction Methodologies for Microcrystalline Samples

When single crystals of suitable quality cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative for structural analysis of microcrystalline materials. uiowa.eduexcillum.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. tdcommons.orggovinfo.gov PXRD is instrumental in identifying crystalline phases, determining phase purity, and detecting polymorphism. ncl.ac.uk While PXRD does not provide the same level of atomic detail as SC-XRD, the data can be used in conjunction with computational modeling and other spectroscopic techniques, like solid-state NMR, to solve and refine crystal structures. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Analysis of Intermolecular Interactions and Crystal Lattice Contributions (e.g., Hirshfeld Surface Analysis)

The stability and packing of molecules within a crystal lattice are governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystalline environment. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and relative importance of various non-covalent contacts that dictate the supramolecular architecture.

In the study of p-tolyl-containing derivatives, Hirshfeld surface analysis reveals the predominant role of weak, non-covalent forces in stabilizing the crystal structure. The analysis partitions the crystal space into regions where each molecule has a dominant influence, and the surface represents the boundary where this influence is shared with neighboring molecules. Key interactions are identified and quantified by analyzing the two-dimensional fingerprint plots derived from the Hirshfeld surface.

The analysis of dnorm maps, which highlight intermolecular contacts shorter than the van der Waals radii, visually confirms the specific atoms involved in these interactions. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other significant interactions. semanticscholar.org For example, in polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, another p-tolyl derivative, red areas around the sulfonyl group's oxygen atoms and NH groups confirmed their participation in H-bonding. semanticscholar.org Furthermore, C-H···π and π–π stacking interactions are frequently observed, contributing to the formation of layered or dimeric structures in the crystal lattice. researchgate.net

The quantitative breakdown of these interactions provides a detailed picture of the crystal packing forces. The following table summarizes typical contributions of various intermolecular contacts found in the crystal structures of p-tolyl derivatives, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution | References |

| H···H | 40-52% | researchgate.net |

| O···H/H···O | 17-25% | researchgate.net |

| C···H/H···C | 15-17% | researchgate.net |

| C···C (π–π stacking) | 8-9% | researchgate.net |

Note: Data is derived from studies on p-tolyl derivatives like (Z)-3-(2-(p-tolyl)hydrazineylidene)benzofuran-2(3H)-one and may be representative of the types of interactions expected for p-tolyl benzenesulfinate.

This detailed analysis of intermolecular forces is crucial for understanding polymorphism, where a single compound can exist in multiple crystalline forms due to different packing arrangements. semanticscholar.org The insights gained from Hirshfeld surface analysis are therefore fundamental to materials science and drug design, where crystal packing can influence physical properties like solubility and stability.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

FT-IR Spectroscopy for Functional Group Characterization and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. upi.edu The absorption of infrared radiation excites molecules into higher vibrational energy states. libretexts.org Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique molecular fingerprint. upi.edu For p-tolyl benzenesulfinate, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the p-substituted aromatic ring (p-tolyl group), the monosubstituted aromatic ring (benzene group), and the sulfinate ester linkage (-S(O)-O-).

The primary vibrational modes of interest include stretching and bending vibrations. libretexts.org The key functional group absorptions anticipated for p-tolyl benzenesulfinate are detailed below:

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.com

Aliphatic C-H Stretching: The methyl (CH₃) group on the p-tolyl moiety will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region. uc.edu

S=O Stretching: The sulfinate group is characterized by a strong absorption band corresponding to the S=O double bond stretch. This typically occurs in the 1120-1160 cm⁻¹ range for sulfinate esters.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene (B151609) rings gives rise to a series of bands, often of variable intensity, in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

S-O Stretching: The single bond stretch between sulfur and the ester oxygen (S-O-C) is expected in the fingerprint region, typically between 900-1000 cm⁻¹.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations, or "wags," are particularly diagnostic for the substitution pattern of the aromatic rings. spectroscopyonline.com For the p-tolyl group (a para-substituted ring), a strong absorption is expected between 860-790 cm⁻¹. spectroscopyonline.com The monosubstituted benzene ring will show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com

A summary of the expected characteristic FT-IR absorption frequencies for p-tolyl benzenesulfinate is presented in the following table.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | References |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Strong | spectroscopyonline.comuc.edu |

| Aliphatic C-H (in CH₃) | Stretching | 2850-3000 | Strong | uc.edu |

| Sulfinate S=O | Stretching | 1120-1160 | Strong | |

| Aromatic C=C | Ring Stretching | 1400-1620 | Weak to Medium | spectroscopyonline.com |

| Sulfinate S-O-C | Stretching | 900-1000 | Strong | |

| p-Substituted Ring C-H | Out-of-Plane Bending | 860-790 | Strong | spectroscopyonline.com |

| Monosubstituted Ring C-H | Out-of-Plane Bending | 770-730 and 710-690 | Strong | spectroscopyonline.com |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. rsc.org This absorption promotes electrons from a lower-energy ground state orbital to a higher-energy excited state orbital. upi.edu The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energies. shu.ac.uk

In p-tolyl benzenesulfinate, the primary chromophores are the two aromatic rings (benzene and p-toluene). These unsaturated systems contain π electrons that can be excited to higher energy anti-bonding π* orbitals. The most common electronic transitions for such aromatic compounds are π → π* transitions. These transitions are typically of high intensity (large molar absorptivity, ε) and occur in the near-UV region (200-400 nm). shu.ac.uk

The structure of p-tolyl benzenesulfinate involves two phenyl rings connected via the -S(O)-O- linker. While the sulfinate group itself is not a strong chromophore in the same way as a carbonyl or nitro group, its sulfur atom with lone pair electrons could potentially allow for n → σ* transitions, though these are often weaker and may be obscured by the much stronger π → π* absorptions.

Conjugation plays a significant role in determining the position of the absorption maximum (λmax). Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). In p-tolyl benzenesulfinate, the two aromatic rings are not directly conjugated but are linked through the sulfinate bridge. The degree of electronic communication or conjugation across this bridge will influence the electronic spectrum. The presence of the electron-donating methyl group on the p-tolyl ring can also slightly modify the energy of the electronic transitions compared to an unsubstituted benzene ring.

The solvent used for analysis can also affect the spectrum. Polar solvents can stabilize the ground and excited states to different extents, potentially causing shifts in λmax. shu.ac.uk For π → π* transitions, an increase in solvent polarity often leads to a small red shift. shu.ac.uk

The expected electronic transitions for p-tolyl benzenesulfinate are summarized in the table below.

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | References |

| π → π | π → π | Benzene Rings | ~200-280 nm | shu.ac.uk |

| n → σ | n → σ | S(O)-O group | <200 nm (often not observed) | rsc.orgupi.edu |

The UV-Vis spectrum for p-tolyl benzenesulfinate is expected to be dominated by the strong absorptions of the aromatic rings, likely showing a primary absorption band around 250-270 nm, which is characteristic of substituted benzenes. upi.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of p-tolyl benzenesulfinate, which in turn governs its stability, conformation, and reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it a workhorse for studying medium to large-sized molecules.

In the context of p-tolyl benzenesulfinate and related compounds, DFT is crucial for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. arxiv.orginpressco.com Accurate geometry prediction is the first step for all other computational predictions. cornell.edu For complex systems, such as palladium benzenesulfinate complexes, DFT calculations can identify the precise bond lengths and angles of intermediates. publish.csiro.au

Energy Profile Calculations: Mapping the energy changes that occur during a chemical reaction. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms. For instance, DFT calculations have been used to validate the role of sulfurane intermediates in reactions involving sulfinate salts and to explore why certain predicted reaction pathways, like the palladium-mediated extrusion-insertion of benzenesulfinate, are not viable in practice by showing that the energy barrier for the desired insertion reaction is higher than that of competing side reactions. publish.csiro.auumd.edu

The choice of functional and basis set is critical for the accuracy of DFT calculations. Various combinations are tested and benchmarked against experimental data to find the most reliable "recipe" for a given class of molecules. cornell.eduresearchgate.net

Table 1: Examples of DFT Functionals and Basis Sets in Computational Studies of Sulfur-Containing Organic Molecules

| Functional | Basis Set | Application Context | Reference(s) |

|---|---|---|---|

| PBE0 | def2-TZVP | Recommended for geometry optimization of Platinum complexes. | cornell.edu |

| B3LYP | 6-31G(d,p) | Geometry optimization and energy calculations of donor-bridge-acceptor systems. | inpressco.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. These methods are often more computationally demanding than DFT but can provide highly accurate results, making them invaluable for elucidating complex reaction mechanisms and characterizing elusive transition states.

Key applications in the study of sulfinates and related species include:

Mechanism Elucidation: Ab initio calculations have been instrumental in understanding the fundamental chemistry of sulfinic acids and sulfonyl radicals. cdnsciencepub.com They can model the pathways of transformations, such as the isomerization of cinnamyl chloride or the coupling of sulfinate salts and aryl halides. umd.edu

Transition State Characterization: These methods can precisely calculate the geometry and energy of transition states, which are critical for determining reaction rates and understanding selectivity. For example, ab initio studies have accurately reproduced the energy barriers for elimination reactions in sulfinate esters. iastate.edu

Structural and Electronic Insights: Extensive ab initio studies on simple sulfinic acid (HSO₂H) have shown that it is more stable than its isomeric sulfone form (H₂SO₂). cdnsciencepub.com Such calculations also revealed that including d-type polarization functions on the sulfur atom is critical for accurately modeling S-O bond lengths, affecting them by as much as 0.45 Å. cdnsciencepub.com This highlights the necessity of using appropriate theoretical levels for sulfur-containing compounds.

Table 2: Calculated Relative Energies of Sulfinic Acid Isomers via Ab Initio Methods

| Species | Isomeric Form | Relative Energy (kcal/mol) | Finding | Reference |

|---|---|---|---|---|

| HSO₂H | Sulfinic Acid | 0 | More stable isomer | cdnsciencepub.com |

| H₂SO₂ | Sulfone | > 0 | Less stable isomer | cdnsciencepub.com |

| HSO₂⁻ | Sulfinate Anion | 0 | More stable anion | cdnsciencepub.com |

P-tolyl benzenesulfinate is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis is used to identify the different possible spatial arrangements (conformers), determine their relative stabilities, and understand the factors governing their interconversion.

Ab Initio Methods for Elucidating Reaction Mechanisms and Transition States

Molecular Dynamics and Simulation Studies of Sulfinate Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com It provides a dynamic picture of molecular behavior, offering insights into processes that occur over timescales from picoseconds to microseconds.

While extensive MD simulation studies specifically targeting p-tolyl benzenesulfinate are not prominent in the reviewed literature, the methodology has been widely applied to structurally related sulfonate systems. These studies serve as a valuable proxy for understanding the potential applications of MD in sulfinate research. For example, MD simulations on various alkyl sulfonate and perfluorooctane (B1214571) sulfonate (PFOS) systems have been used to investigate:

Aggregation and Self-Assembly: The mechanisms by which surfactant molecules like sodium pentadecyl sulfonate form micelles and other aggregates in water. nih.govacs.org

Interfacial Behavior: The adsorption and structural arrangement of sodium dodecyl benzene sulfonate (SDBS) and PFOS molecules at solid-liquid and air-liquid interfaces. pku.edu.cnnih.gov These simulations show how sulfonate headgroups interact with surfaces through electrostatic attraction and how aggregation behavior changes with concentration. nih.gov

Phase Transitions: The transition from a gel-like phase to a liquid crystalline phase in sulfonate/water systems as a function of temperature. nih.govacs.org

In Silico Approaches for Reaction Pathway Prediction and Optimization

In silico (performed on computer or via computer simulation) methods are increasingly used to predict the fate of chemicals in biological or environmental systems and to guide the optimization of synthetic reactions.

Several in silico strategies are relevant to p-tolyl benzenesulfinate research:

Rule-Based Pathway Prediction: Systems like the University of Minnesota Pathway Prediction System (UM-PPS) use a curated knowledge base of known biotransformation rules to predict metabolic pathways for organic compounds. nih.gov Benzene sulfinate has been used as a specific example compound within this system to demonstrate a multi-level prediction of its likely microbial catabolism products. nih.govresearchgate.net

Machine Learning for Reactivity Prediction: Modern approaches utilize machine learning, such as graph neural networks (GNNs), to predict the outcomes of chemical reactions. These models are trained on large datasets of experimental results and can predict reaction yields or identify suitable substrates for a given transformation. nih.gov This methodology has been specifically applied to predict outcomes for reactions involving alkyl sodium sulfinate salts, demonstrating its potential for optimizing the use of p-tolyl benzenesulfinate in synthesis. nih.gov

Enzyme-Substrate Docking: For biological applications, in silico docking studies can predict how a molecule like p-tolyl benzenesulfinate might bind to the active site of an enzyme. This has been applied to the biodesulfurization 4S pathway, where docking simulations were performed between the enzyme hydroxyphenyl benzene sulfinate desulfinase (DszB) and its substrate, hydroxyphenyl benzene sulfinate, to understand binding affinity and guide protein engineering efforts. hu.edu.joresearchgate.net

Table 3: Summary of In Silico Approaches in Sulfinate Research

| Approach | Methodology | Application for Sulfinates | Reference(s) |

|---|---|---|---|

| Pathway Prediction | Rule-based expert system | Predicts microbial biodegradation pathways for benzene sulfinate. | nih.govresearchgate.net |

| Reactivity Prediction | Geometric deep learning / Graph Neural Networks (GNN) | Predicts reaction outcomes and yields for reactions involving alkyl sulfinate salts. | nih.gov |

Table of Compounds

Applications of P Tolyl Benzenesulfinate in Advanced Organic Synthesis Methodologies

Asymmetric Synthesis Leveraging Chiral Sulfinyl Auxiliaries

The p-tolylsulfinyl group serves as a versatile chiral auxiliary, directing the stereochemical outcome of reactions to produce enantiomerically enriched products. This is primarily achieved by attaching the chiral sulfinyl group to a substrate, which then influences the approach of reagents to a prochiral center.

Diastereoselective Reactions Mediated by P-Tolyl Sulfinyl Groups

The p-tolylsulfinyl group is highly effective in inducing diastereoselectivity in a variety of reactions. For instance, the benzylation of N-sulfinylketimines with carbanions derived from 2-(p-tolylsulfinyl)ethylbenzene proceeds with a high degree of stereocontrol. acs.org The configuration of the newly formed stereocenters is dictated by the configuration of the sulfinyl groups on both the nucleophile and the electrophile. acs.org When the (S)-sulfoxide is reacted with (S)-N-sulfinylketimines, the anti-diastereoisomers are formed exclusively. acs.org Conversely, the reaction of the (S)-sulfoxide with (R)-N-sulfinylketimines yields solely the syn-diastereoisomers. acs.org

Another example is the diastereoselective condensation of a chiral 3-(p-tolylsulfinyl)-2-furaldimine with lithium ester enolates, which produces (3R)-syn-β-lactams and/or (3R)-syn-β-amino esters as the major products with high diastereoselectivity. clockss.org This reaction demonstrates a remarkable 1,4-stereocontrol, where the chiral sulfinyl group remotely dictates the stereochemical outcome. clockss.org The stereoselectivity is believed to arise from a chelated transition state where the lithium cation coordinates to the sulfinyl oxygen and the imine nitrogen. clockss.org

The allylation of aldehydes with enantiopure (SS)-2-(p-tolylsulfonyl)-prop-2-en-1-ol and its corresponding chloride also showcases the directing power of the sulfinyl group. capes.gov.br These reactions produce sulfinyl homoallylic alcohols with good diastereoinduction, demonstrating the efficiency of the sulfoxide (B87167) group as a chiral auxiliary in these processes. capes.gov.br

Enantioselective Transformations in Chiral Sulfoxide Synthesis

The synthesis of enantiomerically pure sulfoxides is a cornerstone of asymmetric synthesis, and the Andersen synthesis, which utilizes diastereomerically pure (-)-menthyl p-toluenesulfinate, is a widely adopted method. wiley-vch.de This method involves the nucleophilic substitution on the sulfinate with Grignard reagents, which proceeds with complete inversion of configuration at the sulfur atom. The commercial availability and ease of separation of the diastereomers of (-)-menthyl p-toluenesulfinate make this a practical and reliable route to a variety of enantiopure p-tolyl sulfoxides. wiley-vch.denih.govacs.org

An improvement to the original Andersen method involves an in-situ epimerization of the sulfinate esters with a catalytic amount of hydrochloric acid, which, combined with crystallization, can significantly increase the yield of the desired diastereomer. wiley-vch.de This approach has been instrumental in the synthesis of a wide range of chiral sulfoxides that are subsequently used as chiral auxiliaries or are target molecules themselves. wiley-vch.de

Alternative approaches to enantiopure sulfoxides include the catalytic asymmetric oxidation of prochiral sulfides. For example, a vanadium complex in combination with a chiral Schiff base ligand and hydrogen peroxide has been shown to be effective in producing alkyl aryl sulfoxides with high enantiomeric excesses.

Synthetic Strategies for Chiral Fluorinated Amines and Amino Acids

The introduction of fluorine into amines and amino acids can significantly alter their biological properties, making the stereoselective synthesis of these compounds a topic of great interest. The p-tolylsulfinyl group has been successfully employed as a chiral auxiliary in the synthesis of these valuable molecules. bioorganica.com.ua

One common strategy involves the diastereoselective addition of nucleophiles to N-(p-tolylsulfinyl)imines. For example, the addition of the lithium salt of methyl p-tolyl sulfoxide to fluorinated N-(p-methoxyphenyl)aldimines provides access to enantiomerically enriched β-amino-sulfoxides with excellent diastereocontrol. These intermediates can then be further elaborated into the desired fluorinated amines.

Another approach is the reduction of chiral sulfinylimines derived from fluorinated ketones. For instance, the chiral sulfinimine derived from ethyl trifluoropyruvate can be reduced with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH) to give diastereomeric sulfinamides, which upon hydrolysis yield 3,3,3-trifluoroalanine. mdpi.com

Furthermore, diastereoselective additions of Reformatsky reagents and phosphonate (B1237965) anions to N-p-toluenesulfinyl imines have been developed for the convenient preparation of enantiomerically pure α,α-difluoro-β-amino acids and their phosphonate analogues. bioorganica.com.ua

Application in Stereoselective Diels-Alder and Michael Addition Reactions

The p-tolylsulfinyl group has proven to be a powerful chiral director in stereoselective Diels-Alder and Michael addition reactions.

In Diels-Alder reactions, the use of chiral (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone as a dienophile allows for high levels of chemo-, regio-, and diastereoselectivity. nih.govacs.org The reaction with cyclic dienes such as cyclopentadiene (B3395910) and cyclohexadiene proceeds preferentially at the unsubstituted double bond of the quinone. nih.govacs.org The π-facial selectivity can be controlled by the choice of reaction conditions, including temperature and the use of Lewis acid catalysts. nih.govacs.orgresearchgate.net For example, the reaction of (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone with cyclopentadiene under thermal conditions yields the endo-adduct with high diastereoselectivity. acs.org

The Michael addition of nucleophiles to α,β-unsaturated systems bearing a p-tolylsulfinyl group also proceeds with high stereocontrol. For example, the intramolecular conjugate addition of an ester enolate to a vinyl sulfoxide has been used to construct functionalized cyclohexane (B81311) and cyclopentane (B165970) derivatives. nii.ac.jp This reaction proceeds with high diastereoselectivity, affording the trans-substituted products as a single isomer. nii.ac.jp The stereochemical outcome is rationalized by a transition state model where steric repulsion between the p-tolyl group of the sulfinyl moiety and other substituents directs the approach of the nucleophile. nii.ac.jp

Strategic Role in the Construction of Complex Organic Architectures

Beyond its role as a chiral auxiliary, p-tolyl benzenesulfinate (B1229208) and its derivatives are valuable reagents for the construction of complex organic molecules, including functionalized alkenes and vinyl sulfones.

Synthesis of Functionalized Alkenes and Vinyl Sulfones

A direct and efficient method for the synthesis of vinyl sulfones involves the reaction of sodium p-toluenesulfinate with terminal epoxides. This one-pot procedure, often catalyzed by lithium bromide in an aqueous medium, provides a regioselective route to vinyl sulfones. The reaction likely proceeds through the nucleophilic opening of the epoxide by the sulfinate anion to form a β-hydroxy sulfone, which then undergoes dehydration to yield the vinyl sulfone.

The versatility of this method is demonstrated by its application to a range of terminal epoxides with varying electronic properties, generally affording good yields of the desired vinyl sulfones.

The p-tolylsulfinyl group has also been utilized in the synthesis of functionalized alkenes through C-H activation and olefination reactions. For instance, a palladium-catalyzed C-H olefination of biaryls using a p-tolylsulfinyl group as a directing group has been reported. researchgate.net This reaction provides a stereoselective route to axially chiral biaryl scaffolds, where the steric hindrance between the incoming acrylate (B77674) and the p-tolyl group of the sulfoxide is key to controlling the stereochemistry. researchgate.net

Precursor Role in the Synthesis of Sulfoxides and Sulfones

P-tolyl benzenesulfinate and related sulfinate esters are pivotal intermediates in the synthesis of sulfoxides and sulfones, which are important classes of organosulfur compounds. The reactivity of the sulfinate ester allows for nucleophilic substitution at the sulfur atom, providing a reliable route to these higher oxidation state sulfur compounds.

One of the most significant applications of sulfinate esters is in the stereoselective synthesis of chiral sulfoxides. The Andersen synthesis, a classic and widely utilized method, employs diastereomerically pure menthyl p-toluenesulfinates as chiral precursors. researchgate.net In this method, (-)-menthyl (-)-(S)-p-toluenesulfinate is treated with an organometallic reagent, such as a Grignard reagent (R-MgX). The nucleophilic attack of the R group on the sulfur atom proceeds with a high degree of stereoselectivity, typically with inversion of configuration at the sulfur center, displacing the menthoxy group to yield an optically active sulfoxide. researchgate.netrsc.orgoup.com This reaction has been instrumental in accessing a wide array of enantiomerically pure sulfoxides, which are valuable as chiral auxiliaries in asymmetric synthesis. researchgate.net

The versatility of sulfinate esters extends to the palladium-catalyzed sulfinylation of organoboron compounds. For instance, methyl arenesulfinates, including methyl p-toluenesulfinate, react with arylboronic acids in the presence of a palladium catalyst to furnish diaryl sulfoxides. acs.org This cross-coupling reaction tolerates a variety of functional groups that might be sensitive to the highly nucleophilic and basic conditions of Grignard-based methods. acs.org

Sulfinate esters also serve as precursors to sulfones. While isomerization of sulfinate esters to sulfones can occur thermally, synthetic routes often involve the reaction of a sulfinate salt (generated from the ester or other sources) with an electrophile. rsc.org For example, sodium p-toluenesulfinate can react with alkyl halides in a nucleophilic substitution reaction to produce alkyl aryl sulfones. researchgate.net Another approach involves the reaction of sulfinates with α,β-unsaturated carbonyl compounds. The addition of sodium benzenesulfinate to alkynylselenonium salts, for instance, results in the formation of vinyl sulfones.

Below is a table summarizing selected synthetic methodologies for sulfoxides and sulfones using sulfinate precursors.

| Precursor | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (-)-Menthyl (-)-(S)-p-toluenesulfinate | Organomagnesium reagents (Grignard) | Chiral Alkyl Aryl Sulfoxides | Stereospecific synthesis with inversion of configuration (Andersen Synthesis). | researchgate.netrsc.org |

| Methyl p-toluenesulfinate | Arylboronic acids, Pd catalyst | Diaryl Sulfoxides | Palladium-catalyzed cross-coupling; tolerates various functional groups. | acs.org |

| Sodium p-toluenesulfinate | Alkyl Halides | Alkyl Aryl Sulfones | Standard nucleophilic substitution. | researchgate.net |

| Sodium benzenesulfinate | Alkynylselenonium salts | Vinyl Sulfones | Nucleophilic addition to an activated alkyne. |

Integration into Heterocyclic Compound Synthesis

Sulfinate esters, including p-tolyl benzenesulfinate, and their corresponding salts are valuable reagents for introducing sulfur-containing functionalities into heterocyclic scaffolds. These reactions often proceed via sulfenylation or sulfonylation, leading to the formation of C-S bonds in various heterocyclic systems.

A notable application is the iodine-mediated sulfenylation of imidazo[1,2-a]pyridines. rsc.org In a reaction discovered by Tang's group, various imidazo[1,2-a]pyridines can be sulfenylated using sulfinate esters in the presence of iodine. This method provides a direct route to 3-sulfanylimidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. rsc.org Similarly, Zhang, Liu, and coworkers reported the sulfenylation of indoles with sulfinate esters, catalyzed by ammonium (B1175870) iodide and 1,10-phenanthroline, highlighting the utility of sulfinates in functionalizing electron-rich heterocycles. rsc.org

Another significant integration of sulfinates is in the synthesis of sulfonated benzothiophenes. A copper-catalyzed three-component reaction of 2-ethynyl-N,N-dimethylaniline, a disulfide, and a sodium sulfinate salt (like sodium p-toluenesulfinate) leads to the formation of 3-sulfonylated benzothiophenes. rsc.org This method is advantageous as it allows for the construction of the benzothiophene (B83047) ring and the installation of the sulfonyl group in a single step. The reaction accommodates a range of substituted aromatic sodium sulfinates as well as alkyl and thiophene-derived sulfinates. rsc.org

The following table presents examples of heterocyclic syntheses involving sulfinate precursors.

| Heterocycle Class | Sulfinate Reagent | Other Key Reagents | Product | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridines | Ethyl p-toluenesulfinate | Iodine (I2) | 3-(p-tolylsulfenyl)imidazo[1,2-a]pyridine | rsc.org |

| Indoles | Sulfinate Esters | Ammonium Iodide, 1,10-phenanthroline | 3-Sulfenylated Indoles | rsc.org |

| Benzothiophenes | Sodium p-toluenesulfinate | 2-Ethynyl-N,N-dimethylaniline, Diphenyl disulfide, Cu(acac)2 | 2-Phenyl-3-(p-tolylsulfonyl)benzo[b]thiophene | rsc.org |

Methodologies for Functional Group Interconversions via Sulfinate Intermediates

Sulfinate intermediates are central to a variety of transformations that achieve the interconversion of functional groups. In these methodologies, a functional group is first converted into a sulfinate salt or a sulfonyl group, which then acts as a versatile handle for subsequent reactions, including cross-coupling and elimination.

A prime example is the use of sulfones in C-C bond-forming reactions where the sulfonyl moiety functions as a leaving group. Alkenyl sulfones, which can be prepared from sulfinates, are excellent substrates in metal-catalyzed cross-coupling reactions. rsc.org For instance, under visible-light photocatalysis, alkenyl phenyl sulfones can react with unactivated alkyl bromides in a silicon-mediated radical debromination process to form new alkenes. In these reactions, the benzenesulfinate ion released during the coupling can play an active role, for example, by activating boronic acids in related Suzuki-Miyaura type couplings, thus avoiding the need for an external base. rsc.org This effectively allows the conversion of a C-Br bond and a C-SO₂Ph bond into a new C-C bond.

Sulfinate salts themselves are key intermediates in the transformation of other sulfur-containing functional groups. For example, sulfonyl chlorides can be reduced by reagents like zinc to form sulfinate salts. acs.org These in-situ generated sulfinates can then be trapped with various electrophiles. For instance, reaction with thionyl chloride followed by an amine yields sulfinamides. researchgate.netacs.org This two-step sequence represents a formal interconversion of a sulfonyl chloride to a sulfinamide via a sulfinate intermediate.

Furthermore, sulfinate salts serve as precursors for a broad range of sulfur-containing functional groups, including not only sulfones and sulfonamides but also sulfonate esters. researchgate.net The reactivity of the sulfinate allows it to act as a sulfonylating, sulfenylating, or sulfinylating agent depending on the reaction conditions, making it a highly adaptable intermediate for functional group manipulations. researchgate.net

Selected examples of functional group interconversions involving sulfinate intermediates are detailed in the table below.

| Starting Functional Group | Intermediate | Reagent(s) | Final Functional Group | Transformation Type | Reference |

|---|---|---|---|---|---|

| Alkyl Bromide / Alkenyl Sulfone | Alkyl Radical / Sulfinate Anion | Visible Light, Photocatalyst | Alkene (C-C bond) | Photocatalytic Cross-Coupling | rsc.org |

| Sulfonyl Chloride | Sulfinate Salt | 1. Zn 2. SOCl2, Amine | Sulfinamide | Reduction then Amination | researchgate.netacs.org |

| Thiol | Sulfinate Salt (in situ) | Oxidant, Electrophile | Sulfone, Sulfonamide, etc. | Oxidative Coupling | acs.orgresearchgate.net |

| Alcohol | Sulfonate Ester (e.g., Tosylate) | Nucleophile (e.g., LiBr) | Alkyl Halide | Nucleophilic Substitution (SN2) | ub.edu |

Future Research Directions and Emerging Paradigms in P Tolyl Benzenesulfinate Chemistry

Development of Novel Catalytic Systems for Sulfinate Transformations

The transformation of sulfinates into more complex sulfur-containing molecules is a cornerstone of their application in organic synthesis. While traditional methods often rely on stoichiometric reagents, the future lies in the development of efficient and selective catalytic systems.

Recent advancements have demonstrated the potential of palladium catalysis for the sulfinylation of organoborons with sulfinate esters, providing a direct route to a wide range of sulfoxides. nih.gov For instance, the reaction of 4-tolylboronic acid with methyl benzenesulfinate (B1229208), catalyzed by a palladium complex, yields the corresponding sulfoxide (B87167) in good yield. nih.gov The efficiency of these catalytic systems can be further enhanced by the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov

Another promising area is the use of heterogeneous catalysts. Biomass-derived copper catalysts have been successfully employed for the sulfonylation of anilines with sodium sulfinates. mdpi.com These catalysts offer the significant advantages of being reusable and operating under milder reaction conditions, contributing to more sustainable chemical processes. mdpi.com For example, a copper oxide catalyst supported on chitosan (B1678972) has demonstrated sustained catalytic activity for up to five cycles in the sulfonylation of N-(o-tolyl)picolinamide with sodium benzenesulfinate. mdpi.com

Future research will likely focus on:

Expanding the scope of metal catalysts: Investigating other transition metals beyond palladium and copper to catalyze a broader range of sulfinate transformations.

Developing enantioselective catalytic systems: Creating chiral catalysts to control the stereochemistry of reactions involving sulfinates, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Photocatalysis and electrocatalysis: Harnessing light or electricity to drive sulfinate transformations, offering green and efficient alternatives to traditional thermal methods. Recent work on the electrochemical oxidative C–H sulfonylation of hydrazones showcases the potential of this approach. thieme-connect.com

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of sulfinate chemistry with flow chemistry and other sustainable methodologies presents a significant opportunity to develop more efficient, safer, and environmentally benign processes.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and process optimization. The synthesis of molecules using sulfinate intermediates could be adapted to flow systems, leading to higher yields and purity.